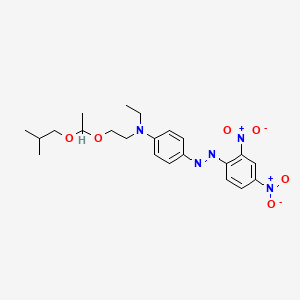

4-((2,4-Dinitrophenyl)azo)-N-ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)aniline

Beschreibung

4-((2,4-Dinitrophenyl)azo)-N-ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)aniline is a complex azo compound characterized by:

- A 2,4-dinitrophenyl moiety, providing strong electron-withdrawing effects.

- An azo (-N=N-) linkage, responsible for its chromophoric properties.

- N-ethyl and branched ethoxyethyl substituents on the aniline group, enhancing solubility in organic solvents.

Its synthesis likely involves diazonium salt coupling with substituted anilines, a method common for azo compounds .

Eigenschaften

CAS-Nummer |

35954-85-9 |

|---|---|

Molekularformel |

C22H29N5O6 |

Molekulargewicht |

459.5 g/mol |

IUPAC-Name |

4-[(2,4-dinitrophenyl)diazenyl]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline |

InChI |

InChI=1S/C22H29N5O6/c1-5-25(12-13-32-17(4)33-15-16(2)3)19-8-6-18(7-9-19)23-24-21-11-10-20(26(28)29)14-22(21)27(30)31/h6-11,14,16-17H,5,12-13,15H2,1-4H3 |

InChI-Schlüssel |

FIZMOUUDNDBXRY-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CCOC(C)OCC(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-[(2,4-Dinitrophenyl)azo]-N-Ethyl-N-[2-[1-(2-Methylpropoxy)ethoxy]ethyl]anilin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Nitroderivaten führt.

Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Natriumdithionit, was zur Bildung von Aminoderivaten führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Nitrogruppen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumdithionit und Wasserstoffgas in Gegenwart eines Katalysators werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig unter basischen Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Nitroderivate.

Reduktion: Aminoderivate.

Substitution: Substituierte Anilinderivate.

Wissenschaftliche Forschungsanwendungen

4-[(2,4-Dinitrophenyl)azo]-N-Ethyl-N-[2-[1-(2-Methylpropoxy)ethoxy]ethyl]anilin wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt:

Chemie: Es wird als Reagenz in verschiedenen organischen Synthesen und als Standard in der spektrophotometrischen Analyse verwendet.

Biologie: Die Verbindung wird im Studium der Enzymkinetik und als Sonde in biochemischen Assays verwendet.

Industrie: Die Verbindung wird aufgrund ihrer leuchtenden Farbe in der Herstellung von Farbstoffen und Pigmenten verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-[(2,4-Dinitrophenyl)azo]-N-Ethyl-N-[2-[1-(2-Methylpropoxy)ethoxy]ethyl]anilin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann je nach Reaktionsbedingungen als Elektronenakzeptor oder -donor fungieren. Sie kann auch stabile Komplexe mit Metallionen bilden, die in verschiedenen analytischen Anwendungen nützlich sind.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,4-Dinitrophenyl)azo]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols are often used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Dyeing and Staining : The compound is primarily used as a dye in analytical chemistry for staining biological tissues and cells. Its azo structure allows it to bind effectively to proteins and nucleic acids, making it useful in histological studies.

Spectrophotometric Analysis : The compound exhibits distinct absorbance characteristics that can be utilized in spectrophotometric methods for quantifying various analytes. Its colorimetric properties enable the detection of trace amounts of substances in solution.

Biological Research

Fluorescent Probes : Due to its ability to form stable complexes with biomolecules, this compound can serve as a fluorescent probe in biological assays. It helps visualize cellular processes and interactions under fluorescence microscopy.

Drug Delivery Systems : The compound's unique structure allows it to be incorporated into drug delivery systems. Its azo linkage can be cleaved under specific conditions, releasing therapeutic agents in targeted environments.

Materials Science

Polymer Chemistry : The compound is utilized in the synthesis of azo-containing polymers. These materials exhibit unique optical properties that are valuable in photonic applications, such as sensors and light-emitting devices.

Colorants in Plastics : Its vibrant color makes it suitable for use as a colorant in plastics and coatings, enhancing aesthetic appeal while maintaining stability under various environmental conditions.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Analytical Chemistry | Staining biological tissues | High specificity and sensitivity |

| Spectrophotometric analysis | Effective quantification of analytes | |

| Biological Research | Fluorescent probes | Visualization of cellular processes |

| Drug delivery systems | Targeted release of therapeutic agents | |

| Materials Science | Polymer synthesis | Unique optical properties |

| Colorants in plastics | Enhanced aesthetic appeal |

Case Study 1: Use in Histology

A study demonstrated the effectiveness of this compound as a histological stain for detecting specific proteins in tissue samples. The results indicated a significant improvement in visualization quality compared to traditional stains.

Case Study 2: Drug Delivery

Research on drug delivery systems incorporating this compound showed promising results in targeted therapy for cancer treatment. The azo linkage allowed for controlled release of chemotherapeutic agents, minimizing side effects.

Wirkmechanismus

The mechanism of action of 4-[(2,4-Dinitrophenyl)azo]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It can also form stable complexes with metal ions, which are useful in various analytical applications.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Group Analysis

The following table highlights key differences between the target compound and analogs:

Key Findings from Comparative Studies

Electron-Withdrawing Effects: The 2,4-dinitrophenyl group in the target compound exhibits stronger electron withdrawal than mono-nitro or chloro-nitro analogs, increasing its stability in oxidative environments . This property makes it suitable for high-temperature applications, such as industrial dyes or photostable materials.

Solubility and Hydrophobicity :

- The branched ethoxyethyl chain enhances solubility in organic solvents compared to linear chains (e.g., butoxyethyl in ) or polar groups (e.g., hydroxyethyl in ).

- This feature is critical for applications requiring compatibility with hydrophobic matrices, such as polymer coatings.

The presence of dinitro groups may confer unique interactions with biological targets, though toxicity risks must be evaluated .

Biologische Aktivität

The compound 4-((2,4-Dinitrophenyl)azo)-N-ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)aniline , commonly referred to as DNP-Azo-Et, is a synthetic azo dye that has garnered attention due to its potential biological activities and implications in environmental health. This article aims to provide a comprehensive overview of the biological activity of DNP-Azo-Et, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure

DNP-Azo-Et is characterized by the following structural formula:

This compound contains a dinitrophenyl azo group linked to an ethyl and a propoxyethoxy substituent, which contributes to its unique properties and biological interactions.

Azo compounds like DNP-Azo-Et can undergo reductive cleavage in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as proteins and nucleic acids, potentially causing cytotoxic effects. The biological activity of DNP-Azo-Et is primarily attributed to:

- Reactive Oxygen Species (ROS) Generation : Azo dyes can induce oxidative stress by generating ROS, which can damage cellular components.

- Enzyme Inhibition : Studies have indicated that certain azo compounds inhibit key enzymes involved in metabolic pathways, affecting cellular function and viability.

Toxicity Profiles

The toxicity of DNP-Azo-Et has been evaluated in various studies, revealing significant findings:

These findings suggest that DNP-Azo-Et exhibits significant toxicity across different biological models.

Case Study 1: Liver Toxicity in Rodents

In a study conducted on rats, administration of DNP-Azo-Et resulted in elevated levels of liver enzymes (ALT and AST), indicating hepatotoxicity. Histopathological examination revealed necrosis and inflammation within liver tissues. This study highlights the potential liver-damaging effects of the compound when exposed to mammalian systems.

Case Study 2: Aquatic Toxicity

Research on the effects of DNP-Azo-Et on aquatic organisms demonstrated that exposure led to decreased survival rates in fish species. The study noted that even low concentrations could disrupt developmental processes, indicating a risk to aquatic ecosystems.

Case Study 3: In Vitro Cytotoxicity

In vitro assays using human cell lines exposed to varying concentrations of DNP-Azo-Et showed a dose-dependent increase in cytotoxicity. The compound was found to induce significant DNA strand breaks, raising concerns about its mutagenic potential.

Environmental Impact

DNP-Azo-Et's persistence in the environment poses risks not only to human health but also to ecological systems. Its potential for bioaccumulation and toxicity necessitates careful monitoring and regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.